molecular formula C5H8ClNO B1350131 1-(Chloromethyl)pyrrolidin-2-one CAS No. 31282-95-8

1-(Chloromethyl)pyrrolidin-2-one

Cat. No.: B1350131
CAS No.: 31282-95-8
M. Wt: 133.57 g/mol
InChI Key: KEBMRNXDMRFGNV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a chloromethyl substituent at the nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

1-(Chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Major Products:

  • Substitution reactions yield various substituted pyrrolidin-2-one derivatives.
  • Oxidation reactions produce carboxylic acids or other oxidized products.
  • Reduction reactions result in pyrrolidine derivatives.

Comparison with Similar Compounds

1-(Chloromethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Uniqueness: The presence of the chloromethyl group in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This unique feature distinguishes it from other similar compounds and broadens its range of applications.

Biological Activity

1-(Chloromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of approximately 133.58 g/mol. This compound features a pyrrolidinone structure characterized by a five-membered ring containing one nitrogen atom and a carbonyl group. The presence of the chloromethyl group enhances its electrophilic character, making it a valuable reagent in organic synthesis and a subject of interest for its biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of N-methylpyrrolidin-2-one with paraformaldehyde and hydrochloric acid. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Research into the antimicrobial activity of this compound has been limited. However, one study indicated that it exhibits moderate activity against certain bacterial strains. Further investigations are necessary to elucidate its efficacy and potential mechanisms of action against pathogens.

Cytotoxicity and Apoptosis Induction

While specific studies on the cytotoxic effects of this compound are scarce, related compounds in the pyrrolidinone family have shown promising anticancer properties. For instance, 2-Pyrrolidinone has demonstrated cytotoxicity in cancer cell lines such as HeLa and PC-3, inducing apoptosis through G0/G1 phase cell cycle arrest . The mechanisms by which these compounds induce apoptosis typically involve alterations in mitochondrial function and caspase activation.

Case Studies

To further understand the biological activity of this compound, it is beneficial to examine related compounds:

Compound NameMolecular FormulaBiological Activity
2-PyrrolidinoneC4H7NOInduces apoptosis in cancer cell lines; cytotoxic effects observed
N-Methylpyrrolidin-2-oneC5H9NOUsed as a solvent; lacks halogen substituents
5-Methyl-1-(chloromethyl)-2-pyrrolidinoneC6H11ClNOSimilar structural features; potential for biological activity

These case studies highlight the potential for this compound to share similar biological properties with its analogs.

The mechanism of action for this compound is not fully understood due to limited research. However, it is hypothesized that its electrophilic nature may allow it to interact with various biological macromolecules, potentially leading to modifications that could disrupt cellular functions. This reactivity may contribute to both its antimicrobial and potential anticancer activities.

Properties

IUPAC Name

1-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBMRNXDMRFGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067608
Record name 2-Pyrrolidinone, 1-(chloromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31282-95-8
Record name 1-(Chloromethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31282-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(chloromethyl)-
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Record name 2-Pyrrolidinone, 1-(chloromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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